molecular formula C17H18FN3O2S B4531564 N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B4531564
M. Wt: 347.4 g/mol
InChI Key: GHPFJPAXZKBHGE-UHFFFAOYSA-N
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Description

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indole derivatives . The reaction conditions often involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

For industrial production, the synthesis process is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of a fluorine atom and a sulfonamide group. These features contribute to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-3-16-11(2)15-8-13(18)7-12(17(15)21-16)9-20-24(22,23)14-5-4-6-19-10-14/h4-8,10,20-21H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPFJPAXZKBHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=CC(=C2N1)CNS(=O)(=O)C3=CN=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Reactant of Route 2
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Reactant of Route 4
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide
Reactant of Route 6
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyridine-3-sulfonamide

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